“2-(4-Aminophenyl)acetic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It’s also known as 4-Aminophenethylamine .
There are several methods for synthesizing compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid”. For example, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another approach involves the condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .
The molecular structure of compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid” can be elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The linear formula for “2-(4-Aminophenyl)acetic acid” is H2NC6H4CH2CO2H .
Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid is a compound characterized by its unique quinoline structure, which contributes to its distinct chemical properties and reactivity. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthetic chemistry.
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid belongs to the class of quinoline derivatives, which are known for their diverse biological activities. It is classified as an aromatic carboxylic acid due to the presence of a carboxylic acid functional group (-COOH) attached to the quinoline ring structure.
The synthesis of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid typically involves several steps, often starting from simpler precursors. Common synthetic routes include:
In industrial contexts, the production may utilize batch or continuous flow methods, optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.
The molecular structure of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid can be represented as follows:
This structure features a quinoline ring system with an ethyl group at position 6 and an amino group at position 4 of the phenyl ring.
Key structural data includes:
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired products and can include variations in solvent choice, temperature, and reaction time.
The mechanism by which 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid exerts its biological effects often involves interactions with macromolecules such as DNA or proteins. These interactions may disrupt normal cellular functions, leading to potential antimicrobial or anticancer activities. The ability of this compound to bind with biological targets is under investigation for therapeutic applications.
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid has several noteworthy applications:
This compound's diverse applications highlight its importance across multiple scientific disciplines.
The Pfitzinger reaction serves as a cornerstone for synthesizing quinoline-4-carboxylic acid scaffolds, including 2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid. This method involves a ring-opening/cyclocondensation sequence using isatin derivatives and acetophenones, yielding key intermediates like ethyl quinoline-4-carboxylate esters. Recent optimizations employ microwave irradiation (150–170°C) in green solvents, significantly accelerating coupling with 4-aryl-2-chloropyrimidines while improving regioselectivity and reducing side products [1] [6]. For 6-ethylquinoline derivatives, regioselective introduction of the ethyl group at C-6 is achieved through strategic selection of substituted acetophenones during the Pfitzinger step. Post-cyclization esterification with ethanol under acidic conditions generates ethyl carboxylate intermediates, which are hydrolyzed to the target carboxylic acids. This route achieves yields >80% and is compatible with electron-donating groups (e.g., ethyl) on the quinoline ring [1] [6].
Table 1: Key Synthetic Routes for Quinoline-4-Carboxylic Acid Scaffolds
Method | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Pfitzinger | Isatin, substituted acetophenone, Δ | Quinoline-4-carboxylic acid | 70–85% |
Microwave Coupling | Chloropyrimidine, MW, 150–170°C | Ethyl pyrimidine-quinolinecarboxylate | 75–93% |
Acid Hydrolysis | NaOH/EtOH-H₂O, reflux | 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid | 90–95% |
Regioselective functionalization at C-6 of the quinoline core requires precision catalysis. Rhodium(III) complexes (e.g., [CpRhCl₂]₂) enable C–H activation/alkylation at this position using α-olefins or ethyl-containing reagents. For 6-ethylquinoline derivatives, direct C–H ethylation is achieved using [RhCpCl₂]₂ (5 mol%) with ethyl diazoacetate or styrene derivatives as ethyl sources in hexafluoroisopropanol (HFIP), ensuring >85% regioselectivity [6]. Alternative approaches leverage nickel-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones (e.g., pentan-3-one for ethyl introduction), though yields are moderate (50–65%) [6]. The 4-aminophenyl group at C-2 is installed via Buchwald-Hartwig amination of 2-chloroquinoline precursors, using Pd(OAc)₂/XPhos and arylboronic acids. This method tolerates the carboxylic acid at C-4, achieving >90% conversion when protected as an ethyl ester [5].
The low solubility of 2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid limits its therapeutic utility. Polymer conjugation via PEGylation or polylactide-glycolide (PLGA) attachment significantly enhances hydrophilicity. PEG-2000 conjugation to the carboxylic acid group through ester linkages increases aqueous solubility by 15-fold, while PLGA nanoparticles (150–200 nm diameter) encapsulate the compound via emulsion-solvent evaporation, achieving 95% loading efficiency [1] [3]. In vitro release kinetics show pH-dependent hydrolysis: 80% release at pH 5.0 (tumoral microenvironment) vs. 20% at pH 7.4 (physiological conditions) over 24 hours. Additionally, chitosan-quinoline conjugates exploit the 4-aminophenyl moiety for Schiff base formation, further improving mucosal permeability in cellular models [1].
Table 2: Polymer Conjugation Strategies for Bioavailability Enhancement
Polymer System | Conjugation Chemistry | Solubility Increase | Release Profile |
---|---|---|---|
PEG-2000 | Ester linkage to -COOH | 15-fold | Sustained (72 hrs) |
PLGA nanoparticles | Encapsulation | N/A (carrier system) | pH-sensitive (80% at pH 5.0) |
Chitosan | Schiff base with -NH₂ (aryl) | 8-fold | Enzyme-triggered |
Prodrug design focuses on masking the carboxylic acid group to improve membrane permeability. Lysine- and valine-derived amides are synthesized via DCC/NHS coupling, yielding bioreversible derivatives cleaved by intracellular esterases. The valine prodrug exhibits 3-fold higher Caco-2 cellular uptake than the parent compound, while the lysine analog shows preferential activation in cancer cell lysates (t₁/₂ = 2 h) [2] [3]. Alternatively, dipeptide-based prodrugs (e.g., Phe-Lys) exploit tumor-associated proteases for site-specific activation. In vivo pharmacokinetics in murine models confirm a 5-fold increase in plasma half-life for valine conjugates and 90% conversion to the active compound within tumors [1].
Table 3: Prodrug Derivatives and Activation Profiles
Prodrug Type | Synthetic Route | Activation Mechanism | Bioactivation Rate |
---|---|---|---|
Valine amide | DCC-mediated amidation | Intracellular esterases | t₁/₂ = 1.5 h (hepatic) |
Lysine amide | NHS ester coupling | Cathepsin B | t₁/₂ = 2.0 h (tumoral) |
Phe-Lys dipeptide | Solid-phase peptide synthesis | Tumor-associated proteases | 90% in 4 h (tumoral) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2